Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex heterocyclic compound belonging to the pyrazolopyrimidine family. Its structure features a pyrazole ring fused to a pyrimidine ring, along with functional groups such as an ethyl ester, a methyl group, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is classified under the International Union of Pure and Applied Chemistry name ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate. It has been identified with the CAS number 99056-35-6 and is found in various chemical databases, indicating its relevance in research and industry .
The synthesis of ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions that start from readily available precursors. A common synthetic route includes:
The molecular formula for ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is , with a molecular weight of approximately 221.21 g/mol. The compound features distinct structural components:
The InChI identifier for this compound is InChI=1S/C16H15N3O3/c1-3-22-16(21)12-9-17-14
, which provides a unique representation of its molecular structure .
Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate can participate in various chemical reactions due to its functional groups:
The mechanism by which ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its biological effects is primarily related to its ability to interact with specific molecular targets such as enzymes or receptors. The structural characteristics enable it to fit into active sites or binding pockets within these targets:
These interactions can trigger biochemical cascades leading to various physiological effects, which are critical for its potential therapeutic applications .
Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 221.21 g/mol |
Molecular Formula | C10H11N3O3 |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
Hazard Codes | Xi (Irritant) |
These properties highlight the compound's potential reactivity and safety considerations during handling and application in research settings .
Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate has several applications across various fields:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: